molecular formula C8H11BrN2O B8633109 5-Bromo-3-ethoxymethyl-pyridin-2-ylamine

5-Bromo-3-ethoxymethyl-pyridin-2-ylamine

Cat. No. B8633109
M. Wt: 231.09 g/mol
InChI Key: BFRPBXYKDKJMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-ethoxymethyl-pyridin-2-ylamine is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-ethoxymethyl-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethoxymethyl-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-ethoxymethyl-pyridin-2-ylamine

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-3-(ethoxymethyl)pyridin-2-amine

InChI

InChI=1S/C8H11BrN2O/c1-2-12-5-6-3-7(9)4-11-8(6)10/h3-4H,2,5H2,1H3,(H2,10,11)

InChI Key

BFRPBXYKDKJMJO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(N=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (2-amino-5-bromo-pyridin-3-yl)-methanol hydrobromide (Apollo, Cheshire, UK, 3.52 mmol) in DMF (15 ml) cooled with an ice-bath was treated with 55% NaH in oil (7.4 mmol) and the RM was stirred for 5 min at 0° C. and 30 min at rt, then was added iodoethane (3.87 mmol) and the RM was stirred for 1 h 15 min at rt. The RM was quenched with water and extracted with EtOAc. The organic layer was washed with saturated aqueous NaHCO3, with brine (2×), dried over Na2SO4, filtered and evaporated. The residue was taken in DMF and purified by preparative HPLC. The fractions containing product were basified with NaHCO3, concentrated and extracted with CH2Cl2 (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, evaporated and dried under vacuum to give the title compound as a light yellow oil. (HPLC: tR 2.07 min (Method A); M+H=231, 233 MS-ES)
Quantity
3.52 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
7.4 mmol
Type
reactant
Reaction Step Two
Quantity
3.87 mmol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.